Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine moiety, which is linked to a benzoate ester through a sulfanylacetylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds under acidic or basic conditions to form the triazolopyridazine ring.
Introduction of the Sulfanyl Group: The triazolopyridazine core is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.
Acetylation: The sulfanyl derivative is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with Ethyl 4-Aminobenzoate: The final step involves coupling the acetylated intermediate with ethyl 4-aminobenzoate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques, automated reaction monitoring, and purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, halogens (chlorine, bromine), catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in the study of enzyme inhibition, particularly those involved in metabolic pathways.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of triazolopyridazine derivatives in biological systems.
Industrial Applications: Potential use in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridazine moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
- Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate .
Uniqueness
Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate is unique due to its specific structural features, such as the combination of a triazolopyridazine core with a benzoate ester. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring fused with a pyridazine moiety, which is known for contributing to various biological activities. The molecular formula is C15H16N6O2S, and its structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has revealed several key activities:
- Antitumor Activity : Studies have indicated that derivatives of triazole and pyridazine compounds exhibit significant antitumor effects. For instance, compounds with similar scaffolds have shown inhibitory activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antibacterial Properties : The compound has also demonstrated antibacterial activity. Research suggests that triazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function .
- Anti-inflammatory Effects : Some studies report that compounds containing the triazole-pyridazine structure can modulate inflammatory pathways. For example, they may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazole derivatives act as enzyme inhibitors. For example, they may inhibit enzymes involved in nucleotide synthesis or those related to oxidative stress .
- Modulation of Signaling Pathways : The compound may affect signaling pathways associated with cell survival and apoptosis. This modulation can lead to enhanced apoptosis in cancer cells while reducing inflammation in immune cells .
Case Studies
Several studies have explored the efficacy of similar compounds in clinical or preclinical settings:
- Antitumor Efficacy in Cell Lines : A study evaluated the cytotoxic effects of triazole derivatives on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM .
- Antibacterial Testing : Another research effort assessed the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- In Vivo Studies : An animal model study demonstrated that administration of a related compound significantly reduced tumor size in xenograft models while exhibiting minimal toxicity .
Data Tables
Properties
Molecular Formula |
C16H15N5O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 4-[[2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C16H15N5O3S/c1-2-24-16(23)11-3-5-12(6-4-11)18-14(22)9-25-15-8-7-13-19-17-10-21(13)20-15/h3-8,10H,2,9H2,1H3,(H,18,22) |
InChI Key |
KNDVFOCEJRGRKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
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